molecular formula C22H21N5O3 B10869400 N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B10869400
M. Wt: 403.4 g/mol
InChI Key: POWVXNRBJWQVQN-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic carboxamide derivative featuring a 1,3-dioxoisoindole core substituted with a triazole-containing phenyl group and a branched butan-2-yl chain. The isoindole-dione moiety is known for its electron-deficient aromatic system, which facilitates π-π interactions in biological targets. The butan-2-yl substituent contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-butan-2-yl-1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C22H21N5O3/c1-3-14(2)25-20(28)16-6-9-18-19(10-16)22(30)27(21(18)29)17-7-4-15(5-8-17)11-26-13-23-12-24-26/h4-10,12-14H,3,11H2,1-2H3,(H,25,28)

InChI Key

POWVXNRBJWQVQN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:

    Formation of the Isoindoline Core: The initial step often involves the cyclization of a suitable phthalic anhydride derivative with an amine to form the isoindoline core.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a click reaction, typically involving the azide-alkyne cycloaddition. This step requires a copper(I) catalyst and is performed under mild conditions.

    Attachment of the Butyl Side Chain: The butyl side chain is introduced through an alkylation reaction, where a butyl halide reacts with the nitrogen atom of the isoindoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, purification steps such as recrystallization or chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the triazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoindoline structure.

    Substitution: The aromatic ring and the triazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antifungal and antibacterial agent due to the presence of the triazole ring, which is known for its bioactivity.

Medicine

In medicinal chemistry, N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The isoindoline core can interact with hydrophobic pockets in proteins, affecting their function. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized based on core heterocycles (isoindole-dione, thiazole, pyrazole) and substituent groups (triazole, alkyl chains, aryl ethers). Below is a comparative analysis of key analogues:

Compound Name Core Structure Key Substituents Physicochemical/Biological Notes
Target Compound 1,3-Dioxoisoindole - 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl
- N-(butan-2-yl)
Predicted moderate logP (~3.2) due to triazole polarity and branched alkyl chain; potential kinase inhibition .
N-(butan-2-yl)-2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide (L102-0637) Thiazole - 1,2,3-Triazolylmethylphenyl
- 4-Ethoxyphenyl
Higher logP (~4.1) due to ethoxy group; demonstrated antifungal activity in preliminary screens .
2-(3-(((4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N-(4-dodecylphenyl)...carboxamide Pyrazole-isoindole hybrid - 4-Dodecylphenyl
- Phenylpyrazole
Extreme lipophilicity (logP > 6) limits aqueous solubility; tested as a surfactant-compatible API .
N-Diethylaminomethyl-2-oxoindole derivatives Indole-2-one - Diethylaminomethyl
- Thiosemicarbazide
Exist as single isomers in solution; moderate antibacterial activity against Gram-positive strains .

Key Findings

Core Heterocycle Impact :

  • The 1,3-dioxoisoindole core in the target compound provides a rigid, planar structure favorable for stacking interactions in enzyme binding pockets, unlike the flexible thiazole in L102-0637 .
  • Pyrazole-isoindole hybrids (e.g., ) exhibit enhanced steric bulk but suffer from solubility challenges due to long alkyl chains.

Substituent Effects: The 1,2,4-triazole group in the target compound offers dual hydrogen-bond donor/acceptor sites, contrasting with the 1,2,3-triazole in L102-0637, which has fewer directional bonding opportunities . Branched vs. Linear Alkyl Chains: The butan-2-yl group balances lipophilicity and metabolic stability better than the dodecyl chain in , which, while improving membrane affinity, increases cytochrome P450-mediated oxidation risks.

Synthetic and Analytical Considerations: NMR spectroscopy (e.g., $ ^1H $-NMR) confirms the single-isomer nature of carboxamide derivatives like those in , suggesting the target compound may also adopt a well-defined conformation in solution.

Biological Activity

N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities due to the presence of functional groups such as the triazole moiety and isoindole scaffold. This article explores the biological activity of this compound through a review of relevant studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O3, indicating a significant molecular weight and complexity. The presence of a dioxo group and a triazole ring enhances its potential for biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:

  • Cytotoxicity Assays : The MTT assay has been utilized to assess the cytotoxic effects on various cancer cell lines. The compound demonstrated significant inhibitory effects with IC50 values comparable to established anticancer drugs like doxorubicin .
CompoundCell LineIC50 (µM)
N-(butan-2-yl)-...A431<10
DoxorubicinA4310.5

The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells. Structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring enhances cytotoxicity by promoting interactions with apoptotic pathways .

Case Studies

A study focused on a series of isoindole derivatives revealed that compounds with similar structures to N-(butan-2-yl)-... exhibited significant anti-Bcl-2 activity in Jurkat cells, indicating potential for treating cancers associated with Bcl-2 overexpression . Another investigation highlighted the antifungal efficacy of triazole derivatives against Candida species, suggesting that modifications to the isoindole framework could enhance this activity .

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